molecular formula C19H18N2O3 B2372021 Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate CAS No. 63014-82-4

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2372021
CAS No.: 63014-82-4
M. Wt: 322.364
InChI Key: KRVSLRYDKZUXQH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a 4-methylbenzoyl group attached to the indolizine core

Scientific Research Applications

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Future Directions

Given its promising anti-tubercular activity, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate warrants further development. It may represent a novel promising class of InhA inhibitors and multi-targeting agents to combat drug-sensitive and drug-resistant Mycobacterium tuberculosis strains .

Preparation Methods

The synthesis of Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., aluminum chloride, palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate can be compared with other indolizine derivatives, such as:

    Ethyl 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylate: Similar structure but with a chlorine atom instead of a methyl group, which may alter its electronic properties and biological activity.

    Ethyl 2-amino-3-(4-nitrobenzoyl)indolizine-1-carboxylate:

    Ethyl 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSLRYDKZUXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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